N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Kinase inhibition Cancer cell proliferation Patent reference compound

N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic pyridazinone derivative characterized by a morpholine substituent at the 3-position of the 6-oxopyridazin-1(6H)-yl core and an N-(2,4-dichlorophenyl)acetamide side chain. The pyridazinone scaffold is associated with diverse pharmacological activities, and morpholine-containing acetamide analogs have been explored in kinase inhibition, phosphodiesterase modulation, and anti-inflammatory programs.

Molecular Formula C16H16Cl2N4O3
Molecular Weight 383.2 g/mol
Cat. No. B10985606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC16H16Cl2N4O3
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H16Cl2N4O3/c17-11-1-2-13(12(18)9-11)19-15(23)10-22-16(24)4-3-14(20-22)21-5-7-25-8-6-21/h1-4,9H,5-8,10H2,(H,19,23)
InChIKeyYYDRKGMPZQSBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Compound Class and Baseline Characteristics for Research Procurement


N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic pyridazinone derivative characterized by a morpholine substituent at the 3-position of the 6-oxopyridazin-1(6H)-yl core and an N-(2,4-dichlorophenyl)acetamide side chain. The pyridazinone scaffold is associated with diverse pharmacological activities, and morpholine-containing acetamide analogs have been explored in kinase inhibition, phosphodiesterase modulation, and anti-inflammatory programs. However, published primary research literature containing quantitative comparator data for this specific compound remains extremely limited. The chemical is cataloged as US10202379, Reference Example 629 (CAS 1370243-61-0) , indicating its origin as a patent reference example rather than a lead-optimized candidate.

Why N-(2,4-Dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Cannot Be Replaced by Generic Pyridazinone Analogs


Within the pyridazinone-2-yl-acetamide chemical series, minor structural variations—such as the position of chlorine atoms on the phenyl ring (2,4- vs. 2,5- or 3,5-dichloro substitution) or replacement of morpholine with other amines—can drastically alter target binding, selectivity, and pharmacokinetics . Even closely related analogs (e.g., N-(2,5-dichlorophenyl) isomer, N-(3,5-dichlorophenyl) variant, or non-chlorinated phenyl derivatives) have been shown to exhibit divergent biological profiles in enzyme inhibition and cellular assays. Consequently, generic substitution without direct comparative data risks introducing unwanted potency shifts, off-target effects, or inactivity. The sections below document the quantifiable evidence where it exists—and explicitly flag evidence gaps that procurement and screening decisions must account for.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide


Kinase Inhibition Profiling: Reference Example 629 Demonstrates Sub-Micromolar Cellular Potency in BindingDB Entry

The compound is listed in the BindingDB database as US10202379, Reference Example 629, with an associated cellular EC50 value of 8 nM in a kinase-dependent viability assay . This places it among the high-potency reference examples within the patent. Direct head-to-head data against closer analogs (e.g., Reference Example 463, EC50 = 5 nM) or standard-of-care kinase inhibitors are not publicly available within the extracted patent excerpts.

Kinase inhibition Cancer cell proliferation Patent reference compound

SIRT2 Inhibition: In Silico-Guided Scaffold Profiling Establishes Baseline Activity for Morpholino-Pyridazinone Acetamides

A pharmacophore-guided study of 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide derivatives reported that the morpholino-pyridazinone amide scaffold achieved 48% inhibition of SIRT2 at a single concentration (10 μM) . While the exact 2,4-dichlorophenyl compound was not explicitly tested in this series, the scaffold-level data suggest that morpholino-pyridazinone acetamides can engage the SIRT2 catalytic site. No quantitative IC50 value or direct comparison with the 2,4-dichlorophenyl variant versus other aryl substitutions is available from this study.

SIRT2 inhibition Epigenetics Cancer

α-Glucosidase Inhibition: Pyridazine N-Aryl Acetamide Series Demonstrates Micromolar Potency Advantage Over Acarbose

In a 2020 study of novel pyridazine N-aryl acetamides, twelve compounds exhibited superior α-glucosidase inhibition compared to the clinical agent acarbose. Compound 7a, an analog within this chemotype, achieved an IC50 of 70.1 µM, while acarbose showed weaker inhibition . The N-(2,4-dichlorophenyl) variant was not specifically reported in this series; however, the structure-activity relationship (SAR) analysis demonstrates that N-aryl substitution significantly modulates potency. This provides a baseline for comparative evaluation when the specific compound is tested.

α-Glucosidase inhibition Diabetes Metabolic disease

Recommended Application Scenarios for N-(2,4-Dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Based on Available Evidence


Kinase Inhibitor Screening Libraries: Use as a Reference Compound for Nanomolar Cellular Activity

The 8 nM cellular EC50 recorded in the BindingDB entry for Reference Example 629 positions this compound as a useful positive control or calibration standard in kinase inhibitor screening cascades, particularly for chemotypes bearing the 2,4-dichlorophenyl substituent . Its patent provenance ensures structural authenticity, making it suitable for establishing assay windows when benchmarking new analogs.

SIRT2 Epigenetic Probe Development: Scaffold Validation for Structure-Activity Relationship Expansion

Although direct SIRT2 inhibition data for the specific compound are absent, the 48% inhibition at 10 µM demonstrated by the morpholino-pyridazinone acetamide scaffold justifies procurement for systematic SAR exploration. Researchers can synthesize or procure the 2,4-dichlorophenyl variant alongside other aryl-substituted analogs to map the contribution of chlorine substitution pattern to SIRT2 potency and selectivity.

α-Glucosidase Inhibitor Lead Optimization: Building on Class-Level Micromolar Potency

The class-level demonstration that pyridazine N-aryl acetamides can outperform acarbose in α-glucosidase inhibition supports the inclusion of the 2,4-dichlorophenyl compound in medicinal chemistry optimization campaigns. Its distinct substitution pattern may confer improved physicochemical properties or off-target profiles relative to the published analogs, warranting head-to-head enzymatic and cellular comparisons.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.